3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide
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Overview
Description
3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide is a chemical compound with the molecular formula C17H18BrNO3 and a molecular weight of 364.23 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a benzamide moiety. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide typically involves multiple steps. One common method starts with the bromination of 5-ethoxy-4-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxyl group with a suitable protecting group, such as a benzyl group. The protected intermediate is then subjected to amidation with 4-methylbenzylamine to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets. The bromine atom and benzamide moiety are crucial for its binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the benzamide moiety.
3-Bromo-5-ethoxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a benzyl group.
3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile: Similar structure with a nitrile group instead of a benzamide moiety.
Uniqueness
3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRFPUIQURWXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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